trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate
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Overview
Description
trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate: is a chemical compound with the molecular formula C20H31NO5S and a molecular weight of 397.53 g/mol . It is an ester compound that appears as a white solid or powder and is soluble in certain organic solvents . This compound is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with trans-4-((tert-butoxycarbonyl)amino)cyclohexanol in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can vary.
Hydrolysis Products: The major products of hydrolysis are trans-4-((tert-butoxycarbonyl)amino)cyclohexanol and 4-methylbenzenesulfonic acid.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine:
Drug Development: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require specific functional groups.
Industry:
Mechanism of Action
The mechanism of action of trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in substitution reactions . The sulfonate group is a good leaving group, which facilitates the formation of new bonds with nucleophiles . This property is exploited in various synthetic applications to introduce different functional groups into molecules .
Comparison with Similar Compounds
- trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl acetate
- trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl chloride
- trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl bromide
Uniqueness: trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which provides distinct reactivity and solubility properties . The presence of the sulfonate group makes it particularly useful in substitution reactions, distinguishing it from other similar compounds .
Properties
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5S/c1-13-5-11-16(12-6-13)25(21,22)24-15-9-7-14(8-10-15)19-17(20)23-18(2,3)4/h5-6,11-12,14-15H,7-10H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBOYWVVBMKJDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957035-42-6 |
Source
|
Record name | trans-4-(tert-Butoxycarbonylamino)cyclohexyl 4-methylbenzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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